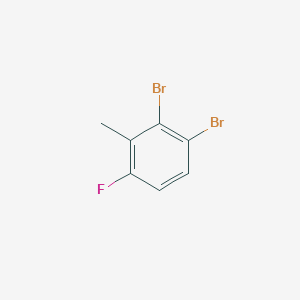
1,2-Dibromo-4-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4-fluoro-3-methylbenzene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-fluoro-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-4-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1,2-Dibromo-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-4-fluoro-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations. The methyl group can also influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-4-fluorobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive.
1,2-Dibromo-3-methylbenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
1,4-Dibromo-2-fluoro-3-methylbenzene: Has a different substitution pattern, influencing its chemical behavior and applications.
Uniqueness
1,2-Dibromo-4-fluoro-3-methylbenzene is unique due to the specific arrangement of bromine, fluorine, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H5Br2F |
|---|---|
Poids moléculaire |
267.92 g/mol |
Nom IUPAC |
1,2-dibromo-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 |
Clé InChI |
LAHTUYCUTOSCSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


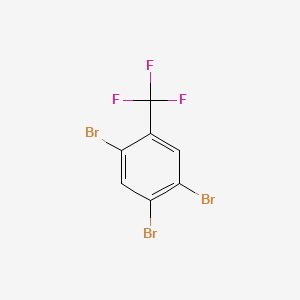
![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)
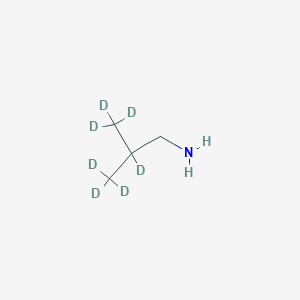

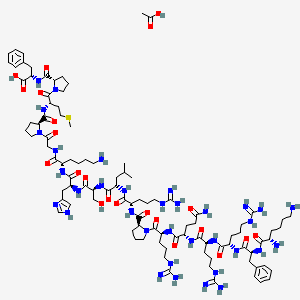
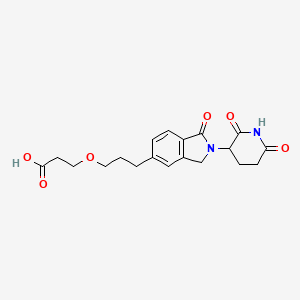
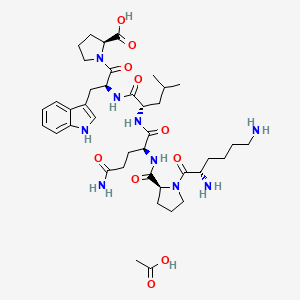
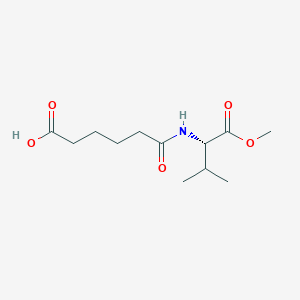
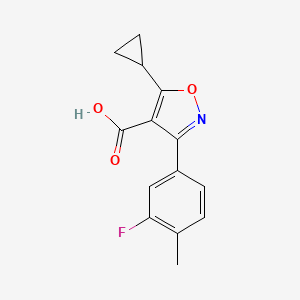
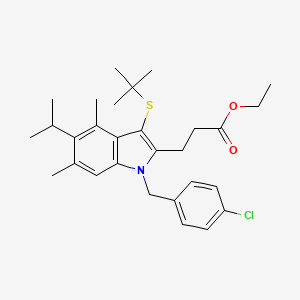
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
